1-Amino-4-bromo-2-methylanthraquinone CAS number 81-50-5
1-Amino-4-bromo-2-methylanthraquinone CAS number 81-50-5
An In-Depth Technical Guide to 1-Amino-4-bromo-2-methylanthraquinone (CAS 81-50-5)
This guide provides a comprehensive technical overview of 1-Amino-4-bromo-2-methylanthraquinone, a key intermediate in the synthesis of advanced colorants and functional materials. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, chemical reactivity, applications, and safety protocols, grounding all information in established scientific principles and peer-reviewed literature.
Introduction and Core Properties
1-Amino-4-bromo-2-methylanthraquinone, identified by CAS number 81-50-5, is a substituted anthraquinone derivative. The anthraquinone scaffold is a planar, tricyclic aromatic ketone system that forms the structural basis for a vast number of natural and synthetic dyes and pharmacologically active compounds. The specific arrangement of the amino, bromo, and methyl groups on this scaffold imparts unique reactivity and chromophoric properties, making it a valuable precursor molecule.
Its primary utility lies in its role as a versatile building block. The bromine atom at the C4 position is a reactive leaving group, readily displaced by various nucleophiles. This reactivity is central to its application in creating a diverse library of 4-substituted aminoanthraquinone derivatives, which are explored for applications ranging from high-performance dyes to materials with specific electronic properties.
Physicochemical and Spectroscopic Data
The fundamental properties of 1-Amino-4-bromo-2-methylanthraquinone are summarized below. These values are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 81-50-5 | [1] |
| Molecular Formula | C₁₅H₁₀BrNO₂ | [2] |
| Molecular Weight | 316.15 g/mol | [3][2] |
| Appearance | Solid | [3] |
| Melting Point | 245 °C (decomposes) | [3] |
| SMILES String | Cc1cc(Br)c2C(=O)c3ccccc3C(=O)c2c1N | [3][2] |
| InChI Key | VIQMJMDPUIBXQO-UHFFFAOYSA-N | [3][2] |
| LogP (Predicted) | 3.8 - 4.27 | [4] |
Synthesis and Purification
The synthesis of 1-Amino-4-bromo-2-methylanthraquinone typically involves the selective bromination of its precursor, 1-Amino-2-methylanthraquinone (CAS 82-28-0). The key challenge in this synthesis is achieving regioselectivity, ensuring the bromine atom is introduced at the C4 position, para to the activating amino group, while minimizing the formation of other brominated isomers.
The presence of the electron-donating amino group at C1 and the weakly activating methyl group at C2 directs electrophilic substitution primarily to the C4 position. However, reaction conditions must be carefully controlled to prevent over-bromination, which can lead to the formation of dibrominated byproducts.[5]
Caption: Synthetic pathway for 1-Amino-4-bromo-2-methylanthraquinone.
Experimental Protocol: Synthesis
This protocol is a synthesized methodology based on established procedures for the bromination of aminoanthraquinones.[6]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, charge 1-Amino-2-methylanthraquinone (1 equivalent) and a suitable carboxylic acid solvent, such as glacial acetic acid. Cool the mixture to 0-5 °C using an ice bath.
-
Addition of HBr: Add 48% hydrobromic acid (approximately 1 equivalent) to the cooled mixture while stirring vigorously. The addition of HBr is crucial as it improves the regioselectivity of the bromination, favoring the desired 4-bromo isomer over the 2-bromo isomer.[6]
-
Bromination: Prepare a solution of elemental bromine (1.0 to 1.1 equivalents) in the same carboxylic acid solvent. Add this bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature is maintained at 0-5 °C. The use of a slight excess of bromine ensures complete conversion of the starting material, but a large excess should be avoided to minimize the formation of dibrominated products.[6]
-
Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to stir for an additional hour at 0-5 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a solution of sodium metabisulfite to neutralize any unreacted bromine.
-
Isolation: The product typically precipitates from the reaction mixture. Isolate the solid product by filtration, wash thoroughly with water to remove residual acids, and then with a small amount of cold ethanol.
-
Purification & Characterization: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like pyridine or nitrobenzene to achieve high purity.[7] Characterize the final product using NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of 1-Amino-4-bromo-2-methylanthraquinone stems from the reactivity of the C-Br bond, which is activated towards nucleophilic aromatic substitution. This is primarily exploited in copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation.
The Ullmann Condensation Reaction
The Ullmann condensation is a classic and robust method for forming carbon-nitrogen (C-N) bonds.[8] In this reaction, the bromo-substituted anthraquinone is coupled with an amine in the presence of a copper catalyst and a base. This reaction is fundamental to the synthesis of a wide array of blue and green anthraquinone dyes.[9][10]
The reaction proceeds through a proposed mechanism involving the formation of a copper(I) species which undergoes oxidative addition to the aryl bromide. The resulting organocopper intermediate then reacts with the amine, followed by reductive elimination to yield the final product and regenerate the catalyst. The choice of solvent, base, and copper source can significantly influence the reaction's efficiency.[8][10]
Caption: Generalized mechanism for the Ullmann Condensation.
Potential for Suzuki-Miyaura Coupling
While the Ullmann condensation is the most cited application, the aryl bromide functionality also makes 1-Amino-4-bromo-2-methylanthraquinone a suitable candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This reaction would involve coupling with an organoboron species (e.g., a boronic acid or ester) to form a new carbon-carbon bond at the C4 position. This opens pathways to novel anthraquinone derivatives with extended conjugation or appended functional groups, which could be of interest in materials science for creating organic semiconductors or nonlinear optical materials.[13][14]
Applications in Industry and Research
The primary application of this compound is as a key intermediate in the synthesis of dyes and pigments.[15][16]
-
Dye Synthesis: It is a precursor for a range of disperse and vat dyes. The reaction of 1-Amino-4-bromo-2-methylanthraquinone with various aromatic or aliphatic amines via the Ullmann condensation yields products with colors typically in the blue to green spectrum.[17] These dyes are used for coloring synthetic fibers like polyester.[6]
-
Cosmetic Additives: Due to its chromophoric properties, it finds use as a colorant in cosmetic formulations.[15][16]
-
Research Chemical: In a research context, it serves as a starting material for generating libraries of novel anthraquinone derivatives. These derivatives can be screened for various biological activities, as the anthraquinone core is a known pharmacophore present in several anticancer agents.[18] For instance, analogues have been synthesized and evaluated as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases).
Safety, Handling, and Storage
As with any active chemical compound, proper safety protocols must be strictly followed when handling 1-Amino-4-bromo-2-methylanthraquinone.
Hazard Identification
The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[19]
-
H319: Causes serious eye irritation.[19]
-
H335: May cause respiratory irritation.[19]
| GHS Pictogram | Signal Word | Hazard Classifications |
| Warning | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[19][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[19][20]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[19][20]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] Keep away from strong oxidizing agents. The compound is classified under Storage Class 11: Combustible Solids.
Conclusion
1-Amino-4-bromo-2-methylanthraquinone (CAS 81-50-5) is a synthetically valuable intermediate whose importance is rooted in the versatile reactivity of its anthraquinone core, specifically the activated C-Br bond. Its role in the production of high-performance dyes via Ullmann condensation is well-established. Furthermore, its potential as a substrate for other modern cross-coupling reactions like the Suzuki-Miyaura coupling opens avenues for the development of novel functional materials and pharmacologically active agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in both industrial and research settings.
References
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Malik, E. M., Rashed, M., Wingen, L., et al. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Dyes and Pigments, 131, 33-40. [Link]
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Baqi, Y., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 253-261. [Link]
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Aastrid Life Sciences. (n.d.). Lab Scale Products. Retrieved from Aastrid Life Sciences. [Link]
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ResearchGate. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Retrieved from ResearchGate. [Link]
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SIELC Technologies. (n.d.). 9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-. Retrieved from SIELC Technologies. [Link]
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Aastrid Life Sciences. (n.d.). Speciality Chemicals > Lab Scale Products. Retrieved from Aastrid Life Sciences. [Link]
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PrepChem.com. (n.d.). Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone. Retrieved from PrepChem.com. [Link]
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PubChemLite. (n.d.). 1-amino-4-bromo-2-methylanthraquinone (C15H10BrNO2). Retrieved from PubChemLite. [Link]
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PubChem. (n.d.). 1-Amino-4-bromoanthraquinone. Retrieved from PubChem. [Link]
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Global Substance Registration System (GSRS). (n.d.). 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE. Retrieved from GSRS. [Link]
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National Center for Biotechnology Information (PMC). (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Retrieved from PMC. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]
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SciSpace. (1977). Ullmann condensation reaction of haloanthraquinone derivatives with amines in aprotic solvents. Retrieved from SciSpace. [Link]
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PubChem. (n.d.). 1-Amino-2-methylanthraquinone. Retrieved from PubChem. [Link]
- Google Patents. (1933). US1898750A - Manufacture of anthraquinone derivatives.
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Pragna Group. (n.d.). 1-Methylamino 4-bromo anthraquinone(cas no.128-93-8)manufacturer. Retrieved from Pragna Group. [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from Organic Synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). 1-AMINO-2,4-DIBROMOANTHRAQUINONE. Retrieved from NCBI Bookshelf. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from YouTube. [Link]
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Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
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Scirp.org. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Retrieved from Scirp.org. [Link]
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PubChem. (n.d.). 1-Amino-2-bromo-4-hydroxyanthraquinone. Retrieved from PubChem. [Link]
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